N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-ethylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c1-3-26-16-10-8-14(9-11-16)18-13-27-20(21-18)22-19(23)15-6-5-7-17(12-15)28(24,25)4-2/h5-13H,3-4H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZDUAMXHZDQHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The ethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction. The final step involves the coupling of the thiazole derivative with 3-(ethylsulfonyl)benzoyl chloride under basic conditions to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group can yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following molecular formula:
- Molecular Formula : C18H20N2O3S
- Molecular Weight : 348.43 g/mol
Its structure features a thiazole ring substituted with an ethoxyphenyl group and an ethylsulfonyl moiety, contributing to its biological activity.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of thiazole derivatives, including N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide. The compound has shown promising results against various bacterial strains.
Case Study: Antimicrobial Efficacy
A study conducted on related thiazole derivatives demonstrated that compounds with similar structural features exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating effective inhibition of bacterial growth at low concentrations .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Thiazole Derivative A | Staphylococcus aureus | 8 |
| Thiazole Derivative B | Escherichia coli | 16 |
Anticancer Potential
Research into the anticancer properties of thiazole derivatives has revealed that compounds like this compound may inhibit cancer cell proliferation. Thiazoles have been shown to induce apoptosis in cancer cells, making them candidates for further development in cancer therapy.
Case Study: Anticancer Activity
A study highlighted the impact of thiazole derivatives on cancer cell lines, noting that specific substitutions on the thiazole ring could enhance cytotoxicity. The results indicated that compounds with electron-withdrawing groups demonstrated higher efficacy in inhibiting tumor growth .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Thiazole Derivative C | MCF-7 (Breast Cancer) | 5.2 |
| Thiazole Derivative D | HeLa (Cervical Cancer) | 3.8 |
Future Directions and Research Opportunities
Given its promising biological activities, further research is warranted to explore:
- Structure-Activity Relationship (SAR) : Understanding how modifications to the thiazole ring affect biological activity can guide the design of more potent derivatives.
- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy of the compound.
Mechanism of Action
The mechanism of action of N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The ethylsulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related thiazol-2-yl benzamides and derivatives, focusing on substituent effects, synthesis, and biological activity.
Table 1: Structural and Functional Comparison of Selected Analogs
Key Findings:
Substituent Effects on Activity :
- Thiazole Ring :
- Heterocyclic Groups (4d-4f): Morpholinomethyl/piperazinyl substituents improve solubility but may reduce CNS penetration due to increased polarity . Benzamide Position:
- Meta vs. Para Sulfonyl : The target compound’s 3-(ethylsulfonyl) group may offer steric advantages in binding pockets compared to para-substituted analogs (7b, 2D216) .
Synthetic Yields :
- Lower yields for 7b (33%) vs. Compound 50 (HTS-optimized) suggest challenges in coupling ethylsulfonyl groups with pyridinyl thiazoles .
- Higher yields for 4d-4f (confirmed via HRMS) highlight the efficiency of chlorinated benzamide synthesis .
Biological Relevance :
- NF-κB Activation : Bromophenyl (Compound 50) and piperidinylsulfonyl (2D216) substituents correlate with enhanced activity, implying that electron-withdrawing groups on benzamide improve target engagement .
- Urease Inhibition : Chlorinated benzamides (4d-4f) show promise, but the target compound’s ethoxy group may lack the electrophilic reactivity required for similar enzyme inhibition .
Biological Activity
N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound's chemical structure can be analyzed through its molecular formula and IUPAC name:
- IUPAC Name : this compound
- Molecular Formula : C19H22N2O3S2
This structure consists of a thiazole ring, an ethoxyphenyl group, and a benzamide moiety, contributing to its diverse biological activities.
Antitumor Activity
Research has shown that compounds with thiazole moieties exhibit notable antitumor properties. For instance, derivatives containing thiazole rings have demonstrated cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-15) and others. The presence of electron-donating groups on the phenyl ring has been linked to enhanced activity, with IC50 values indicating significant potency in inhibiting cancer cell proliferation .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 24a | HCT-15 | 1.61 ± 1.92 |
| 24b | HCT-15 | 1.98 ± 1.22 |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies indicated that similar thiazole derivatives exhibited activity against both Gram-positive and Gram-negative bacteria. The presence of specific substituents on the thiazole and phenyl rings significantly impacts their antimicrobial efficacy .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for cancer cell survival.
- DNA Interaction : It can intercalate into DNA, disrupting replication and transcription processes.
- Signaling Pathway Modulation : The compound influences various cellular signaling pathways, which can lead to altered cell behavior and apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Thiazole Ring : Essential for cytotoxic activity; modifications can enhance or reduce potency.
- Substituents on the Phenyl Ring : Electron-donating groups improve activity, while electron-withdrawing groups may diminish it.
Case Studies
Several studies have explored the efficacy of thiazole derivatives in clinical settings:
- Study on Anticancer Activity : A recent investigation highlighted that compounds similar to this compound showed promising results against A431 skin cancer cells, with molecular dynamics simulations supporting the interaction with Bcl-2 protein, a key regulator in apoptosis .
- Antimicrobial Efficacy : Another study demonstrated that thiazole derivatives exhibited superior antibacterial activity compared to standard antibiotics like norfloxacin, suggesting their potential as new therapeutic agents against resistant bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
